molecular formula C12H11N3O6 B14173119 2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione CAS No. 81077-44-3

2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione

Cat. No.: B14173119
CAS No.: 81077-44-3
M. Wt: 293.23 g/mol
InChI Key: FRXHUELRNOAPBB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and potential applications in various fields. It contains a dioxane ring substituted with a nitrophenyl hydrazinylidene group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of 4-nitrophenylhydrazine with Meldrum’s acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the formation of the hydrazinylidene linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazinylidene derivatives.

Scientific Research Applications

2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially disrupting their normal function. The hydrazinylidene linkage allows the compound to form stable complexes with metal ions, which can be exploited in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-[(3-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione

Uniqueness

2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules.

Properties

CAS No.

81077-44-3

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

2,2-dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C12H11N3O6/c1-12(2)20-10(16)9(11(17)21-12)14-13-7-3-5-8(6-4-7)15(18)19/h3-6,13H,1-2H3

InChI Key

FRXHUELRNOAPBB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

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